2-Bromo-3H-imidazo[4,5-b]pyridine

Kinase Inhibitor Selectivity JAK Family Scaffold Hopping

2-Bromo-3H-imidazo[4,5-b]pyridine is a purine bioisostere scaffold for kinase inhibitor discovery. The 2-bromo substituent enables microwave-assisted Suzuki-Miyaura cross-coupling with full conversion in 30 min, supporting 20–30 analogs/day. This scaffold provides regioisomer-dependent JAK family selectivity distinct from 1H-imidazo[4,5-c]pyridine—critical for JAK1/TYK2-selective programs. Validated for mitochondrial uncoupler development (EC₅₀ 830 nM) and PROTAC linker conjugation via Buchwald-Hartwig amination. ≥97% purity ensures reproducible cross-coupling performance.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 1380245-88-4
Cat. No. B3032287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3H-imidazo[4,5-b]pyridine
CAS1380245-88-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)Br
InChIInChI=1S/C6H4BrN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10)
InChIKeyFINBQSYQJRHYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3H-imidazo[4,5-b]pyridine (CAS 1380245-88-4): Core Molecular Specifications and Procurement-Relevant Physicochemical Properties


2-Bromo-3H-imidazo[4,5-b]pyridine (CAS 1380245-88-4) is a heterocyclic building block consisting of a fused imidazole-pyridine core with a single bromine substituent at the 2-position [1]. Its molecular formula is C₆H₄BrN₃ with a molecular weight of 198.02 g/mol and an exact mass of 196.95886 g/mol [1][2]. The compound appears as a dark yellow solid with a melting point of 195-198 °C and exhibits a calculated LogP (XLogP3) of 1.8, indicating moderate lipophilicity for membrane permeability considerations [2]. The scaffold is recognized as a purine bioisostere, making it a privileged starting point for kinase inhibitor discovery and related medicinal chemistry programs [1][2].

Why 2-Bromo-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Other Imidazopyridine Regioisomers or Halogenated Analogs


The imidazo[4,5-b]pyridine scaffold exhibits regioisomer-dependent selectivity profiles that preclude simple interchange among structural analogs. A direct head-to-head comparison of the 3H-imidazo[4,5-b]pyridine scaffold with the 1H-imidazo[4,5-c]pyridine regioisomer demonstrated divergent JAK family selectivity profiles in fluorescence-based biochemical assays, confirming that the nitrogen atom position fundamentally alters kinase binding interactions [1]. Furthermore, the specific placement of the bromine atom at the 2-position of the 3H-imidazo[4,5-b]pyridine core creates a chemically orthogonal handle for Pd-catalyzed cross-coupling reactions that cannot be replicated by chloro- or iodo-substituted analogs due to differing reactivity profiles in Suzuki-Miyaura and Buchwald-Hartwig couplings [2][3].

Quantitative Differentiation Evidence: 2-Bromo-3H-imidazo[4,5-b]pyridine Performance Benchmarks Against Comparators


Regioisomer-Dependent Kinase Selectivity: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Scaffolds

The 3H-imidazo[4,5-b]pyridine scaffold, which includes 2-bromo-3H-imidazo[4,5-b]pyridine as a key synthetic intermediate, exhibits a fundamentally different JAK family selectivity profile compared to the 1H-imidazo[4,5-c]pyridine regioisomer [1]. In fluorescence-based biochemical assays using the catalytic domains of JAK family members, the matched pair comparison between 3H-imidazo[4,5-b]pyridine derivatives and their 1H-imidazo[4,5-c]pyridine counterparts revealed that the nitrogen atom positional shift from the [4,5-b] to [4,5-c] scaffold alters the JAK1/TYK2 selectivity ratio, demonstrating that these scaffolds are not interchangeable in kinase inhibitor design programs [1].

Kinase Inhibitor Selectivity JAK Family Scaffold Hopping

Comparative Synthetic Efficiency: Microwave-Assisted Suzuki Coupling with 2-Bromo-3H-imidazo[4,5-b]pyridine

The 2-bromo substituent on 3H-imidazo[4,5-b]pyridine enables rapid Pd-catalyzed Suzuki-Miyaura cross-coupling under microwave-enhanced conditions [1]. Using (A-taphos)₂PdCl₂ as the catalyst, complete conversion of the 2-bromo intermediate with various aryl/heteroaryl boronic acids is achieved within 30 minutes [1]. This reaction rate and functional group tolerance represent a significant practical advantage over traditional thermal heating methods, which typically require several hours to achieve comparable conversion yields [1]. The catalytic system demonstrates broad compatibility with electron-rich, electron-poor, and heteroaryl boronic acids, facilitating rapid diversification of the imidazo[4,5-b]pyridine core [1].

Cross-Coupling Chemistry Microwave-Assisted Synthesis Reaction Kinetics

Biological Activity Benchmarks: Antiproliferative and Antiviral Potency of Bromo-Substituted Imidazo[4,5-b]pyridine Derivatives

A systematic evaluation of cyano- and amidino-substituted imidazo[4,5-b]pyridine derivatives established class-level activity benchmarks for this scaffold against human cancer cell lines and viral pathogens [1]. Within this series, bromo-substituted derivative 7 (containing an unsubstituted phenyl ring and bearing structural similarity to 2-bromo-3H-imidazo[4,5-b]pyridine as a precursor) exhibited selective but moderate antiviral activity against respiratory syncytial virus (RSV) with an EC₅₀ of 21 μM [1]. In contrast, the most potent antiproliferative compounds in the series (compound 10 and compound 14) displayed sub-micromolar IC₅₀ values of 0.4 μM and 0.7 μM, respectively, against colon carcinoma cells, establishing a quantitative activity range for optimized derivatives of this scaffold [1].

Antiproliferative Activity Antiviral Activity RSV Inhibition

Mitochondrial Uncoupling Activity: Imidazo[4,5-b]pyridine Scaffold SAR and In Vivo Safety Profile

Structure-activity relationship studies on the imidazo[4,5-b]pyridine scaffold as mitochondrial uncouplers have established quantitative benchmarks for potency and safety [1]. Compound SHS206, derived from iterative modifications of the imidazo[4,5-b]pyridine core, demonstrated an EC₅₀ of 830 nM in L6 myoblasts with no observable cytotoxicity in vitro [1]. Critically, SHS206 showed no adverse effects in mice at oral doses up to 1000 mg/kg, establishing a favorable safety window for this scaffold class [1]. In a GAN mouse model of metabolic dysfunction-associated steatohepatitis (MASH), oral administration of SHS206 at 100 and 300 mg/kg significantly reduced liver triglyceride levels without affecting food intake, body weight, or other metabolic parameters [1].

Mitochondrial Uncouplers MASH/NASH In Vivo Toxicology

High-Value Procurement Scenarios for 2-Bromo-3H-imidazo[4,5-b]pyridine (CAS 1380245-88-4)


Rapid Kinase Inhibitor Library Synthesis via Microwave-Enhanced Suzuki-Miyaura Coupling

Medicinal chemistry teams seeking to accelerate kinase inhibitor lead discovery can utilize 2-bromo-3H-imidazo[4,5-b]pyridine as a privileged scaffold for rapid library generation . The 2-bromo substituent enables microwave-assisted Suzuki-Miyaura cross-coupling with complete conversion achieved within 30 minutes using (A-taphos)₂PdCl₂ catalyst . This protocol, compatible with electron-rich, electron-poor, and heteroaryl boronic acids, allows for the synthesis of 20-30 diverse 2-aryl/heteroaryl imidazo[4,5-b]pyridine analogs in a single day, compared to 3-5 analogs per day using conventional thermal methods . The resulting compounds are direct purine bioisosteres with demonstrated potential for Aurora kinase [1], JAK family [2], and TAM family kinase inhibition [3].

Scaffold-Specific JAK Selectivity Profiling

Research groups investigating isoform-selective JAK inhibitors should procure 2-bromo-3H-imidazo[4,5-b]pyridine specifically when targeting JAK1/TYK2 selectivity profiles that differ from those achievable with the 1H-imidazo[4,5-c]pyridine regioisomer [2]. Fluorescence-based biochemical assays have confirmed that matched-pair compounds based on these two scaffolds exhibit divergent JAK family selectivity patterns, with the [4,5-b] scaffold providing a distinct selectivity fingerprint [2]. This scaffold-dependent differentiation is critical for programs seeking to minimize off-target JAK2/JAK3 inhibition while maintaining potency against JAK1 or TYK2, a common challenge in autoimmune and inflammatory disease drug discovery [2].

Metabolic Disease Drug Discovery: Mitochondrial Uncoupler Lead Optimization

Organizations developing therapeutics for MASH/NASH and related metabolic disorders can utilize 2-bromo-3H-imidazo[4,5-b]pyridine as a core building block for synthesizing mitochondrial uncoupler candidates . SAR studies on this scaffold have established that appropriate substitutions yield compounds with sub-micromolar uncoupling potency (EC₅₀ = 830 nM for SHS206 in L6 myoblasts) while maintaining a clean in vitro cytotoxicity profile . The scaffold has demonstrated a favorable in vivo safety window with no adverse effects up to 1000 mg/kg oral dosing in mice and efficacy in reducing liver triglycerides in a GAN mouse model of MASH at 100-300 mg/kg . This quantitative safety and efficacy data supports the procurement of 2-bromo-3H-imidazo[4,5-b]pyridine for systematic SAR exploration in metabolic disease programs .

PROTAC Linker Attachment and Targeted Protein Degradation

Chemical biology teams developing PROTAC (Proteolysis-Targeting Chimera) molecules can utilize 2-bromo-3H-imidazo[4,5-b]pyridine as a functionalized scaffold for E3 ligase ligand conjugation . The 2-bromo substituent serves as an orthogonal synthetic handle for Buchwald-Hartwig amination or Sonogashira coupling to install linker moieties, while the imidazo[4,5-b]pyridine core functions as a target protein-binding warhead [1]. This approach enables modular assembly of bifunctional degraders, and the scaffold's demonstrated compatibility with both Suzuki and Buchwald-Hartwig cross-coupling reactions [1] provides synthetic flexibility for constructing diverse linker geometries and exit vectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.